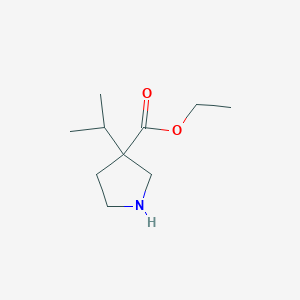
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is saturated and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidines, including Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides .Scientific Research Applications
-
Pyrrolidine in RORγt Inverse Agonists
- Field : Medicinal Chemistry
- Application : The pyrrolidine ring is used in the discovery of RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases .
- Methods : The discovery process involves the synthesis of pyrrolidine-based compounds and testing their biological activity . One such compound is (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine .
- Results : These compounds have shown promising results as RORγt inverse agonists .
-
Pyrrolidine in Poly (ADP-ribose) Polymerases-1 (PARP-1) Inhibitors
- Field : Medicinal Chemistry
- Application : Pyrrolidine-based compounds are used as PARP-1 inhibitors . PARP-1 is involved in DNA repair damage, and inhibitors are used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
- Methods : The process involves the synthesis of novel pyrrolidine-based compounds and testing their biological activity .
- Results : These compounds have shown promising results as PARP-1 inhibitors .
Future Directions
The future directions of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . As an intermediate in the production of certain anthranilamide compounds, it could also be used in the development of new insecticides .
properties
IUPAC Name |
ethyl 3-propan-2-ylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)10(8(2)3)5-6-11-7-10/h8,11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRYBGLRUERCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

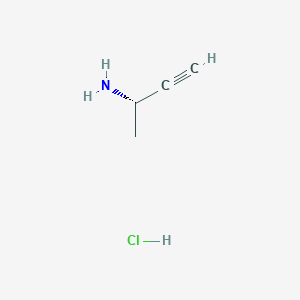
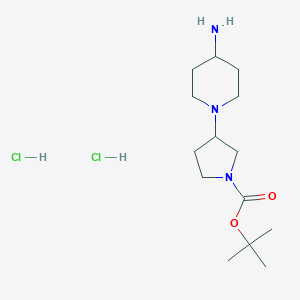
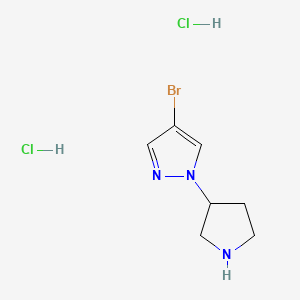
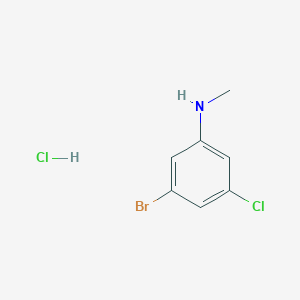
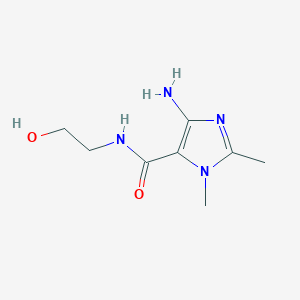
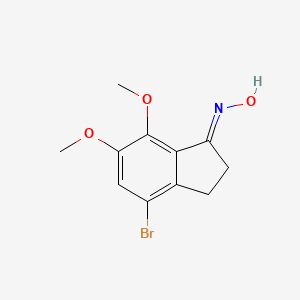
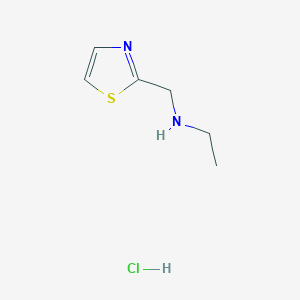
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
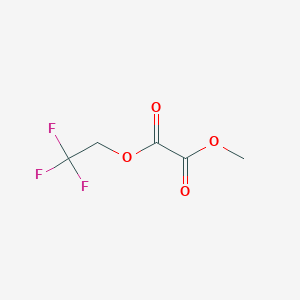
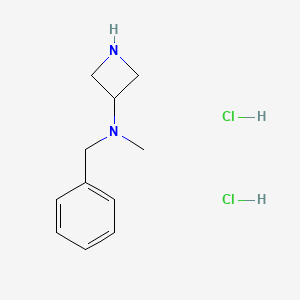
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)
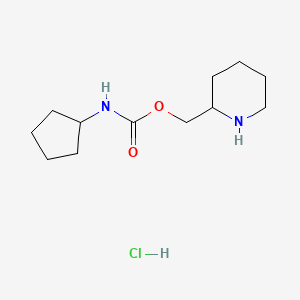
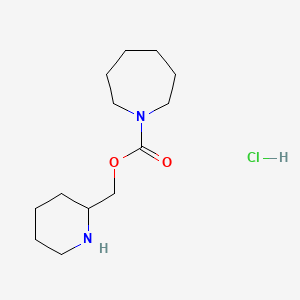
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)